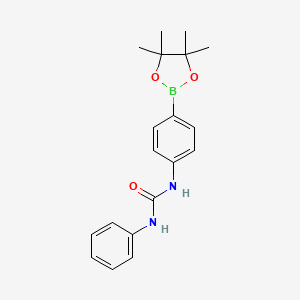

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 819056-67-2) is a boronic ester-functionalized urea derivative. Its structure comprises a urea backbone bridging a phenyl group and a 4-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronic ester's reactivity .

Properties

IUPAC Name |

1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGAOVQYSHYZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The phenyl and urea groups can participate in electrophilic and nucleophilic substitution reactions.

Coupling Reactions: The dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, acids, and bases.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used under inert conditions.

Major Products

Substitution Reactions: Products vary depending on the substituents introduced.

Coupling Reactions: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

Medicine: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, facilitates coupling reactions, making it a valuable intermediate in organic synthesis . The phenyl and urea groups can interact with biological targets, potentially leading to bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Nitrogen

1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Compound 6.56)

- Structure : Features a bulky tert-butyl group instead of a phenyl group on the urea nitrogen.

- Synthesis : Prepared via reaction of 4-tert-butylphenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, yielding 50% after column chromatography .

- Properties: Increased lipophilicity due to the tert-butyl group may enhance membrane permeability but reduce aqueous solubility.

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9)

- Structure : Substitutes phenyl with an isobutyl group.

- Molecular Weight : 318.22 g/mol (C17H27BN2O3).

- Applications: Used in medicinal chemistry for antiplasmodial screening.

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-99-0)

Boronic Ester Modifications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)

- Structure : Contains two boronic ester groups.

- Molecular Weight : 478.20 g/mol (C26H36B2N2O5).

- Applications : Enhanced utility in dual cross-coupling reactions or as a bifunctional linker in drug design. However, increased molecular weight may reduce bioavailability .

(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (Compound 6.30)

- Structure : Hydrolyzed boronic acid derivative of Compound 6.54.

- Synthesis : Derived from 1-(4-(tert-butyl)phenyl)-3-(4-boronic ester phenyl)urea via deprotection.

- Reactivity : Boronic acids are direct precursors for Suzuki coupling, offering advantages in aqueous reactions compared to boronic esters .

Steric and Electronic Effects

1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-11-0)

- Structure : Two isopropyl groups on the urea nitrogen.

- Yield : 45% via a two-step synthesis, lower than simpler analogs due to steric challenges .

Biological Activity

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different assays, and relevant case studies.

- Molecular Formula : C18H28B2O4

- Molar Mass : 330.03 g/mol

- CAS Number : 196212-27-8

- Solubility : Soluble in methanol

- Melting Point : 133.0 to 137.0 °C

The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the boron moiety enhances its reactivity and potential for forming covalent bonds with biomolecules.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as sEH (soluble epoxide hydrolase), which plays a role in inflammatory processes.

- Antimicrobial Activity : Preliminary data suggest that similar compounds exhibit moderate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can reduce inflammation markers in vitro and in vivo models .

Biological Activity Data

The following table summarizes the biological activities observed for related compounds:

Case Studies

-

Study on sEH Inhibition :

A study demonstrated that the compound significantly inhibited sEH activity in human cells, leading to reduced production of pro-inflammatory mediators. The most effective derivatives showed IC50 values in the low nanomolar range, indicating high potency . -

Antimicrobial Evaluation :

In a series of tests against common bacterial strains, derivatives similar to this compound exhibited bacteriostatic effects at concentrations around 250 μg/mL. This suggests potential applications in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.